molecular formula C17H17N3O7S B13826581 Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate

Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate

Cat. No.: B13826581
M. Wt: 407.4 g/mol
InChI Key: YPJZKQJKYXBDDW-WOJGMQOQSA-N
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Description

Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate is a complex organic compound with a unique structure that includes a dimethylamino group, a sulfonyl group, a nitro group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate typically involves multiple steps. One common method includes the reaction of 3-nitro-4-phenoxybenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylamino group. This is followed by sulfonylation using sulfonyl chloride under basic conditions to form the sulfonyl group. The final step involves esterification with methanol to produce the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Primary and secondary amines, solvents like dioxane.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Various substituted amines.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfonyl and nitro groups, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C17H17N3O7S

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 3-[(E)-dimethylaminomethylideneamino]sulfonyl-5-nitro-4-phenoxybenzoate

InChI

InChI=1S/C17H17N3O7S/c1-19(2)11-18-28(24,25)15-10-12(17(21)26-3)9-14(20(22)23)16(15)27-13-7-5-4-6-8-13/h4-11H,1-3H3/b18-11+

InChI Key

YPJZKQJKYXBDDW-WOJGMQOQSA-N

Isomeric SMILES

CN(C)/C=N/S(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CN(C)C=NS(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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